Superior Xanthine Oxidase Inhibition Potency vs. Allopurinol; Comparable to Febuxostat
4-[(Carbamoylamino)methyl]benzoic acid exhibits potent inhibition of bovine xanthine oxidase (XO) with an IC50 of 5.5 nM [1]. This potency is >1000-fold greater than the standard first-line XO inhibitor allopurinol, which has a reported IC50 of 7,500 nM in a comparable spectrophotometric assay [2]. While it is slightly less potent than the advanced clinical drug febuxostat (IC50 = 2.78 nM) [3], it resides within the same nanomolar potency class, highlighting its significant inhibitory activity.
| Evidence Dimension | Inhibition of xanthine oxidase (XO) enzyme activity |
|---|---|
| Target Compound Data | IC50 = 5.5 nM |
| Comparator Or Baseline | Allopurinol: IC50 = 7,500 nM; Febuxostat: IC50 = 2.78 nM |
| Quantified Difference | Target compound is ~1360-fold more potent than allopurinol, and ~2-fold less potent than febuxostat. |
| Conditions | Inhibition of bovine XO assessed by spectrophotometric measurement of uric acid formation. (Target: 30 min incubation; Febuxostat: coupled enzymatic reaction; Allopurinol: pH 7.6, 2°C, 25°C assay). |
Why This Matters
This nanomolar potency positions 4-[(Carbamoylamino)methyl]benzoic acid as a high-value research tool for XO-related studies, offering a potency profile distinct from the weaker allopurinol and providing a structurally unique alternative to the clinical compound febuxostat.
- [1] BindingDB. BDBM50057015: Affinity Data for 4-[(carbamoylamino)methyl]benzoic acid (Target: Xanthine dehydrogenase/oxidase). View Source
- [2] BindingDB. BDBM35440: Affinity Data for Allopurinol (Target: Xanthine dehydrogenase/oxidase). View Source
- [3] BindingDB. BDBM352074: Affinity Data for Febuxostat (Target: Xanthine dehydrogenase/oxidase). View Source
